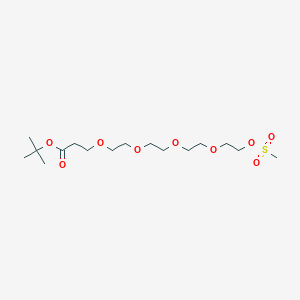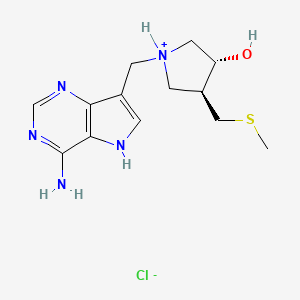
Ester tert-butylique de N-(azido-PEG2)-N-Boc-PEG3
Vue d'ensemble
Description
N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester: is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile reagent in click chemistry and bio-conjugation applications .
Applications De Recherche Scientifique
Chemistry:
PROTAC Synthesis: N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester is used as a linker in the synthesis of PROTACs, which are designed to degrade target proteins via the ubiquitin-proteasome system
Biology:
Bio-Conjugation: The compound is used in bio-conjugation techniques to attach biomolecules, such as proteins and nucleic acids, to various surfaces or other biomolecules
Medicine:
Drug Delivery: The PEGylation aspect of the compound enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties
Industry:
Mécanisme D'action
Target of Action
N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester, also known as N-(Azido-PEG2)-N-Boc-PEG3-Boc, is a click chemistry reagent . It is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The compound contains an Azide group that enables PEGylation via Click Chemistry . This process involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The primary result of the action of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester is the labeling of primary amines in proteins and other amine-containing molecules . This labeling can be used for various purposes, including the study of protein function, the tracking of protein distribution, and the development of targeted therapies.
Action Environment
The action of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester can be influenced by various environmental factors. For instance, the protected amine in the compound can be deprotected under acidic conditions . Moreover, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Boc Protection: The final step involves the protection of the amine groups with Boc anhydride under basic conditions
Industrial Production Methods: Industrial production of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC: No catalyst is required, and the reaction can proceed under mild conditions
Major Products:
Comparaison Avec Des Composés Similaires
N-(Azido-PEG2)-N-Boc-PEG4-acid: Another PEG-based PROTAC linker with similar applications in click chemistry and bio-conjugation
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: A non-cleavable linker used for bio-conjugation, containing both azide and NHS groups.
Uniqueness: N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester is unique due to its specific PEG chain length and dual Boc protection, which provides enhanced solubility and stability in various applications .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O9/c1-23(2,3)36-21(29)7-11-31-15-19-35-20-18-34-14-10-28(22(30)37-24(4,5)6)9-13-33-17-16-32-12-8-26-27-25/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULNOPFYPKAAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)


